molecular formula C13H15NO4S2 B11151882 3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione

3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B11151882
M. Wt: 313.4 g/mol
InChI Key: WBGZGPFRJSWWNV-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione is a chemical compound that features a thiazolidine ring substituted with a 3,4,5-trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thiazolidine-2-thione. The process generally includes the following steps:

    Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Acylation Reaction: The 3,4,5-trimethoxybenzoyl chloride is then reacted with thiazolidine-2-thione in the presence of a base such as pyridine to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidine ring.

    Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiazolidine derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione is unique due to the combination of the 3,4,5-trimethoxybenzoyl group and the thiazolidine-2-thione ring

Properties

Molecular Formula

C13H15NO4S2

Molecular Weight

313.4 g/mol

IUPAC Name

(2-sulfanylidene-1,3-thiazolidin-3-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C13H15NO4S2/c1-16-9-6-8(7-10(17-2)11(9)18-3)12(15)14-4-5-20-13(14)19/h6-7H,4-5H2,1-3H3

InChI Key

WBGZGPFRJSWWNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCSC2=S

Origin of Product

United States

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